REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][OH:12].C1COCC1>C(Cl)(Cl)Cl.C(O)(C)C.O.O.[Cu](Cl)Cl>[O:9]1[CH2:10][CH2:11][O:12][CH:8]1[C:5]1[CH:4]=[CH:3][C:2]([F:1])=[N:7][CH:6]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
chloroform isopropanol
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)O
|
Name
|
copper (II) chloride di-hydrate
|
Quantity
|
0.56 g
|
Type
|
catalyst
|
Smiles
|
O.O.[Cu](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure vessel, combine
|
Type
|
WASH
|
Details
|
Wash the organic phase with saturated aqueous sodium chloride and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the solution in vacuo to brown oil
|
Type
|
CUSTOM
|
Details
|
Purify by column chromatography (20% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C=1C=CC(=NC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |